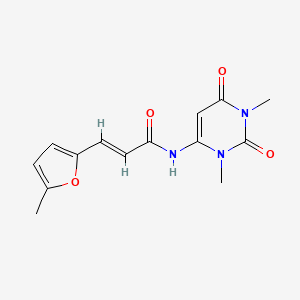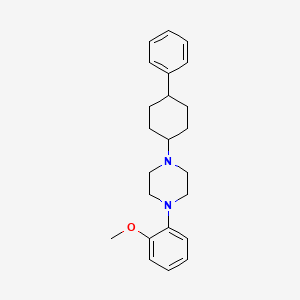![molecular formula C21H20O3 B5849149 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as EVM-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EVM-7 belongs to the class of coumarin derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its ability to interact with various cellular targets. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its ability to exhibit multiple biological activities, making it a promising candidate for further research. However, one of the limitations of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. Another area of research is the exploration of its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide and sodium hydride to obtain 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-19-11-10-18-17(5-2)12-20(22)24-21(18)14(19)3/h4,6-12H,1,5,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQHJQUBNJBIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)

![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)

![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

methanone](/img/structure/B5849140.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)
